thio-BCTC
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Overview
Description
It is a potent antagonist of the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in the sensation of cold and menthol-induced cooling . Thio-BCTC has been studied for its potential therapeutic applications, particularly in the treatment of conditions related to TRPM8 activity, such as pain and cancer .
Preparation Methods
The synthesis of thio-BCTC involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-tert-butylphenylamine: This intermediate is synthesized by the reduction of 4-tert-butylphenyl nitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of 4-tert-butylphenyl isothiocyanate: The amine is then reacted with thiophosgene to form the corresponding isothiocyanate.
Synthesis of this compound: The final step involves the reaction of 4-tert-butylphenyl isothiocyanate with 3-chloropyridin-2-ylpiperazine to yield this compound.
Chemical Reactions Analysis
Thio-BCTC undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions due to the presence of the chloropyridine moiety. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atom in the carbothioamide group. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Thio-BCTC has been extensively studied for its scientific research applications, including:
Mechanism of Action
Thio-BCTC exerts its effects by antagonizing the TRPM8 ion channel. This channel is a calcium-permeable, non-selective cation channel involved in the transduction of cold temperatures and menthol-induced cooling . By blocking TRPM8, this compound inhibits the influx of calcium ions, thereby modulating the activity of cold-sensitive neurons and reducing pain sensation . The molecular targets and pathways involved include the TRPM8 channel and downstream signaling pathways related to calcium ion homeostasis .
Comparison with Similar Compounds
Thio-BCTC is part of a class of compounds known as TRPM8 antagonists. Similar compounds include:
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide): Similar in structure to this compound but with a carboxamide group instead of a carbothioamide group.
AMTB (N-(3-aminomethylbenzyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide): Another TRPM8 antagonist with a different substituent on the piperazine ring.
Capsazepine: A well-known TRPM8 antagonist with a different chemical structure but similar biological activity.
This compound is unique due to its specific carbothioamide group, which may confer distinct pharmacological properties compared to other TRPM8 antagonists .
Properties
Molecular Formula |
C20H25ClN4S |
---|---|
Molecular Weight |
389.0 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C20H25ClN4S/c1-20(2,3)15-6-8-16(9-7-15)23-19(26)25-13-11-24(12-14-25)18-17(21)5-4-10-22-18/h4-10H,11-14H2,1-3H3,(H,23,26) |
InChI Key |
ODPJGEXSZMHIBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=C(C=CC=N3)Cl |
Origin of Product |
United States |
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